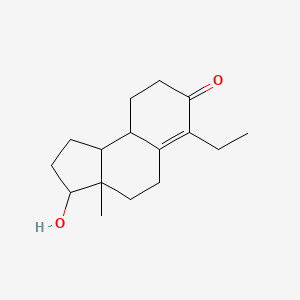

1,2,3,3a,4,5,8,9,9a,9b-Decahydro-6-ethyl-3-hydroxy-3a-methyl-7H-benz(e)inden-7-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,2,3,3a,4,5,8,9,9a,9b-Decahydro-6-ethyl-3-hydroxy-3a-methyl-7H-benz(e)inden-7-one is a complex organic compound with a unique structure It is characterized by a decahydrobenz(e)inden core, which is a fused ring system, and various functional groups including an ethyl group, a hydroxyl group, and a methyl group

Preparation Methods

The synthesis of 1,2,3,3a,4,5,8,9,9a,9b-Decahydro-6-ethyl-3-hydroxy-3a-methyl-7H-benz(e)inden-7-one involves multiple steps and specific reaction conditions. The synthetic routes typically include:

Cyclization Reactions: The formation of the decahydrobenz(e)inden core often involves cyclization reactions, where linear precursors are transformed into cyclic structures.

Functional Group Introduction:

Industrial Production: Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and efficiency. These methods are designed to be scalable and cost-effective for large-scale production.

Chemical Reactions Analysis

1,2,3,3a,4,5,8,9,9a,9b-Decahydro-6-ethyl-3-hydroxy-3a-methyl-7H-benz(e)inden-7-one undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can undergo reduction reactions to remove oxygen-containing functional groups.

Substitution: Functional groups can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions: Reagents such as oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and catalysts (e.g., palladium on carbon) are commonly used in these reactions. Conditions such as temperature, pressure, and solvent choice are optimized based on the desired reaction.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction may yield a fully saturated hydrocarbon.

Scientific Research Applications

1,2,3,3a,4,5,8,9,9a,9b-Decahydro-6-ethyl-3-hydroxy-3a-methyl-7H-benz(e)inden-7-one has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases. Its ability to interact with biological targets makes it a candidate for drug development.

Industry: The compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 1,2,3,3a,4,5,8,9,9a,9b-Decahydro-6-ethyl-3-hydroxy-3a-methyl-7H-benz(e)inden-7-one involves its interaction with molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, such as its role in inhibiting microbial growth or reducing inflammation.

Comparison with Similar Compounds

1,2,3,3a,4,5,8,9,9a,9b-Decahydro-6-ethyl-3-hydroxy-3a-methyl-7H-benz(e)inden-7-one can be compared with other similar compounds, such as:

Decahydrobenz(e)inden Derivatives: These compounds share the same core structure but differ in the functional groups attached. The presence of different functional groups can significantly alter their chemical and biological properties.

Hydroxy- and Methyl-Substituted Indenes: Compounds with similar hydroxyl and methyl substitutions may exhibit similar reactivity and biological activities. the specific arrangement and combination of these groups in this compound make it unique.

Ethyl-Substituted Compounds: The ethyl group contributes to the compound’s hydrophobicity and can influence its interaction with biological membranes and proteins.

Biological Activity

General Overview

The compound belongs to a class of polycyclic organic molecules that often exhibit diverse biological activities. Similar structures are known to display properties such as antimicrobial, antioxidant, and enzyme inhibitory effects due to their functional groups (e.g., hydroxyl and ketone groups) and rigid polycyclic frameworks.

Potential Biological Activities

-

Antimicrobial Properties :

- Compounds with hydroxyl and ketone groups in polycyclic systems are often studied for antibacterial and antifungal properties. These functionalities can disrupt microbial membranes or inhibit critical enzymes required for microbial survival.

- Example: Terpenoids and related compounds with similar structural motifs have shown significant antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli .

-

Antioxidant Effects :

- The presence of hydroxyl groups can contribute to free radical scavenging activity. This is particularly relevant in mitigating oxidative stress-related diseases.

- Related terpenoid compounds have demonstrated strong antioxidant capabilities by donating hydrogen atoms to neutralize reactive oxygen species .

-

Enzyme Inhibition :

- Polycyclic compounds with ketone functionalities can act as inhibitors of enzymes like proteases or oxidoreductases. This is due to their ability to bind to active sites or alter enzyme conformations.

Experimental Validation

To confirm the biological activity of 1,2,3,3a,4,5,8,9,9a,9b-Decahydro-6-ethyl-3-hydroxy-3a-methyl-7H-benz(e)inden-7-one , experimental studies are necessary:

- In Vitro Assays :

- Test for antimicrobial activity using standard assays like disk diffusion or MIC (Minimum Inhibitory Concentration) against bacterial and fungal strains.

- Evaluate antioxidant activity using DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS assays.

- In Vivo Studies :

- Conduct animal model studies to assess pharmacokinetics (absorption, distribution, metabolism, excretion) and toxicity.

- Molecular Docking :

- Perform computational studies to predict interactions with target enzymes or receptors.

Structure-Activity Relationship (SAR) Studies

Modifications to the compound's structure (e.g., substitution at the hydroxyl or ketone positions) could enhance its biological efficacy or specificity.

Data Table: Hypothetical Biological Activity Testing Framework

| Property | Assay Type | Expected Outcome |

|---|---|---|

| Antimicrobial Activity | Disk Diffusion Test | Zones of inhibition around disks |

| Antioxidant Activity | DPPH Radical Scavenging | IC50 values indicating potency |

| Enzyme Inhibition | Protease Inhibition Assay | Reduction in enzymatic activity |

| Cytotoxicity | MTT Assay | Viability percentage of cell lines |

Properties

CAS No. |

105359-51-1 |

|---|---|

Molecular Formula |

C16H24O2 |

Molecular Weight |

248.36 g/mol |

IUPAC Name |

6-ethyl-3-hydroxy-3a-methyl-2,3,4,5,8,9,9a,9b-octahydro-1H-cyclopenta[a]naphthalen-7-one |

InChI |

InChI=1S/C16H24O2/c1-3-10-11-8-9-16(2)13(5-7-15(16)18)12(11)4-6-14(10)17/h12-13,15,18H,3-9H2,1-2H3 |

InChI Key |

DOTDLCMVUVGSDP-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C2CCC3(C(C2CCC1=O)CCC3O)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.